molecular formula C9H14N4O B1465547 5-(4-methylpiperazino)-3(2H)-pyridazinone CAS No. 1201176-32-0

5-(4-methylpiperazino)-3(2H)-pyridazinone

Cat. No.: B1465547
CAS No.: 1201176-32-0
M. Wt: 194.23 g/mol
InChI Key: DEZAHMPUTIRQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(4-methylpiperazino)-3(2H)-pyridazinone” is a derivative of piperazine, which is a cyclic amine with various applications . Piperazine derivatives are often used as building blocks in the synthesis of pharmaceuticals and natural products .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing piperazine derivatives. For instance, a nucleophilic displacement of chloride in 4-substituted 2-chloropyrimidines or 2-chloroquinazolines by treatment with 4-methylpiperazine provides compounds that are antagonists of the serotonin 5-HT 2A receptor .

Scientific Research Applications

Drug Discovery and Biological Activity

Research has indicated that pyridazinone derivatives exhibit a range of biological activities, which are of significant interest in the pharmaceutical industry. For instance, 5-Hydroxy-3(2H)-pyridazinone derivatives have been investigated as inhibitors of genotype 1 HCV NS5B polymerase, showcasing the structural versatility and potential therapeutic applications of pyridazinone compounds in antiviral drug discovery (Zhou et al., 2008). Furthermore, the exploration of 6-substituted-3(2H)-pyridazinones for their analgesic and anti-inflammatory activities presents another avenue of pharmaceutical interest, emphasizing the compound's potential in developing non-steroidal anti-inflammatory drugs (NSAIDs) (Duendar et al., 2007).

Synthesis and Chemical Properties

The synthesis of polysubstituted pyridazinones through sequential nucleophilic substitution reactions showcases the compound's chemical flexibility. This methodology allows for the creation of diverse polyfunctional systems, potentially useful in drug discovery and material science. Polysubstituted pyridazinones derived from sequential nucleophilic substitution reactions of tetrafluoropyridazine serve as a template for developing various substituted and ring-fused pyridazinone systems, demonstrating the versatility of this scaffold in synthetic chemistry (Pattison et al., 2009).

Pharmacophore Modeling and Drug Design

Research into the structure-activity relationships (SAR) of pyridazin-3(2H)-one derivatives has contributed to pharmacophore modeling and drug design efforts. Studies on new pyridazin-3(2H)-one derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors have provided insights into the structural requirements for antagonist activity, facilitating the design of novel compounds with targeted biological activities (Barbaro et al., 2001).

Crop Protection and Agrochemical Applications

Pyridazinones have also found applications in the chemistry of crop protection products. The nucleophilic displacement chemistry of dihalopyridazinones has been exploited for the synthesis of herbicides and insecticides, highlighting the role of the pyridazinone nucleus in the development of agrochemical agents (Stevenson et al., 2005).

Mechanism of Action

    Target of Action

    The primary target of 5-(4-methylpiperazino)-3(2H)-pyridazinone is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia, among other neurological processes.

    Mode of Action

    This compound interacts with the serotonin 5-HT2A receptor as an antagonist . This means it binds to the receptor and blocks its activation by serotonin, thereby inhibiting the receptor’s function.

Biochemical Analysis

Biochemical Properties

5-(4-methylpiperazino)-3(2H)-pyridazinone plays a significant role in biochemical reactions, particularly as an antagonist of the serotonin 5-HT2A receptor . This interaction is crucial for its potential therapeutic applications. The compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with serotonin receptors, which are involved in various physiological processes, including mood regulation and perception .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting cellular responses and functions . Additionally, it may impact gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s antagonistic action on the serotonin 5-HT2A receptor involves binding to the receptor site, preventing serotonin from exerting its effects . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse effects. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, impacting its overall activity and function . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s activity, influencing its interactions with biomolecules and its overall effects on cellular function.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12-2-4-13(5-3-12)8-6-9(14)11-10-7-8/h6-7H,2-5H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZAHMPUTIRQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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